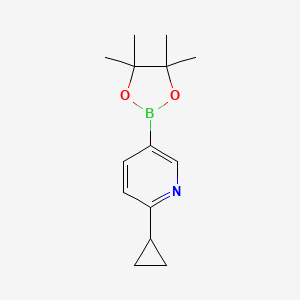

2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Beschreibung

2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 893567-09-4) is a boronic ester derivative of pyridine, widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds . Its molecular formula is C₁₄H₂₀BNO₂, with a molecular weight of 245.13 g/mol and a purity of ≥95% . The compound features a cyclopropyl substituent at the 2-position of the pyridine ring and a pinacol boronate group at the 5-position. This configuration enhances steric stability while maintaining reactivity in palladium-catalyzed couplings .

Structural characterization of this compound and its derivatives often employs crystallographic tools such as SHELX and OLEX2 for refinement and analysis . Its synthetic utility is highlighted in patents, where it serves as a key intermediate in pharmaceutical and agrochemical syntheses .

Eigenschaften

IUPAC Name |

2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)11-7-8-12(16-9-11)10-5-6-10/h7-10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHHJKRQUDXIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671339 | |

| Record name | 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893567-09-4 | |

| Record name | 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Typical Reaction Scheme

- Starting Material : 2-Cyclopropyl-5-halopyridine (commonly bromide or iodide)

- Reagents : Bis(pinacolato)diboron (B2pin2), base (e.g., potassium carbonate or potassium acetate)

- Catalyst : Palladium complex, such as Pd(dppf)Cl2 or Pd(PPh3)4

- Solvent : Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or dioxane

- Conditions : Inert atmosphere (nitrogen or argon), heating at 80–100 °C for several hours

Detailed Preparation Methods

Miyaura Borylation of 2-Cyclopropyl-5-halopyridine

This method is the most widely used for preparing the target compound:

| Step | Component | Details |

|---|---|---|

| 1 | Substrate | 2-Cyclopropyl-5-bromopyridine or 2-Cyclopropyl-5-iodopyridine |

| 2 | Boron Source | Bis(pinacolato)diboron (B2pin2) |

| 3 | Catalyst | Pd(dppf)Cl2 (5 mol%) or Pd(PPh3)4 (5 mol%) |

| 4 | Base | Potassium acetate (KOAc) or potassium carbonate (K2CO3) |

| 5 | Solvent | 1,4-Dioxane, DMF, or THF |

| 6 | Temperature | 80–100 °C |

| 7 | Atmosphere | Nitrogen or argon inert atmosphere |

| 8 | Reaction Time | 12–24 hours |

Mechanism : Oxidative addition of the Pd(0) catalyst into the C–Br or C–I bond, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the boronate ester.

Yields : Typically 70–90% under optimized conditions.

Alternative Methods

Direct C–H Borylation : Although less common for this substrate due to regioselectivity challenges, iridium-catalyzed C–H borylation can be employed to install the boronate ester directly onto the pyridine ring. This requires specialized catalysts and ligands to achieve selective borylation at the 5-position.

Lithiation Followed by Borylation : Directed ortho-lithiation of 2-cyclopropylpyridine followed by quenching with trialkyl borates and subsequent oxidation or esterification to the pinacol boronate. This method is more sensitive and requires stringent anhydrous conditions.

Research Findings and Optimization Parameters

Catalyst and Base Effects

- Pd(dppf)Cl2 is favored for its stability and high activity.

- Potassium acetate generally provides better yields and cleaner reactions than potassium carbonate due to milder basicity.

- Catalyst loading between 3–5 mol% balances cost and efficiency.

Solvent Influence

- 1,4-Dioxane and DMF provide good solubility for reagents and catalyst.

- Mixed solvent systems (e.g., THF/H2O) can improve reaction rates but increase risk of boronate ester hydrolysis.

Temperature and Time

- Elevated temperatures (80–100 °C) accelerate the reaction.

- Reaction times of 12–24 hours ensure complete conversion.

Purification and Stability Notes

- Purification is typically carried out by silica gel column chromatography using non-polar to moderately polar eluents (e.g., hexane/ethyl acetate).

- The boronate ester is moisture-sensitive; thus, storage under inert atmosphere at low temperature (-20 °C) in anhydrous solvents is recommended.

- Molecular sieves or desiccants help prevent hydrolysis during storage.

Summary Table of Preparation Conditions

| Parameter | Preferred Condition | Notes |

|---|---|---|

| Substrate | 2-Cyclopropyl-5-bromopyridine | Commercially available or synthesized |

| Boron Source | Bis(pinacolato)diboron (B2pin2) | Stable, easy to handle |

| Catalyst | Pd(dppf)Cl2 (5 mol%) or Pd(PPh3)4 (5 mol%) | High catalytic activity |

| Base | Potassium acetate (KOAc) | Mild base, better yields than K2CO3 |

| Solvent | 1,4-Dioxane or DMF | Good solubility and reaction medium |

| Temperature | 80–100 °C | Ensures good reaction rate |

| Atmosphere | Nitrogen or argon | Prevents oxidation |

| Reaction Time | 12–24 hours | Complete conversion |

| Purification | Silica gel chromatography | Removes impurities |

| Storage | Inert atmosphere, -20 °C, anhydrous solvent | Prevents hydrolysis |

Analytical Characterization (Supporting Preparation)

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR confirms the presence of cyclopropyl and pyridine protons.

- ^11B NMR confirms boronate ester integrity (typical signal near δ 30–35 ppm).

- Mass Spectrometry (MS):

- High-resolution MS confirms molecular weight (245.13 g/mol).

- Chromatography:

- TLC and HPLC monitor reaction progress and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Palladium(II) acetate, triphenylphosphine, and a base such as potassium carbonate in an organic solvent like toluene.

Major Products

Oxidation: 2-Cyclopropyl-5-boronic acid pyridine.

Reduction: 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine.

Substitution: Various biaryl or vinyl derivatives depending on the coupling partner.

Wissenschaftliche Forschungsanwendungen

2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is utilized in several scientific research areas:

Biology: Investigated for its potential as a ligand in the development of new pharmaceuticals.

Medicine: Explored for its role in the synthesis of biologically active compounds, including potential drug candidates.

Wirkmechanismus

The mechanism of action of 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The cyclopropyl group adds steric hindrance, influencing the compound’s reactivity and selectivity in reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of pyridine-based boronic esters. Below is a comparative analysis with structurally related analogs:

Reactivity in Cross-Coupling Reactions

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethoxy in CAS: 1355071-91-8) stabilize the boronate group but may reduce coupling efficiency due to decreased electron density at the boron center .

- Steric Effects : Bulky substituents like triisopropylsilyl (in ) hinder palladium catalyst access, lowering reaction yields compared to the cyclopropyl analog .

- Yield Data : In a Suzuki reaction with tert-butyl 6-[(trifluoromethyl)sulfonyl]oxy]naphthyridine, the cyclopropyl derivative achieved LC-MS m/z 352 (M+1) , indicating successful coupling . Similar reactions with ethyl or methanesulfonyl analogs show <20% yield reductions due to steric/electronic factors .

Biologische Aktivität

2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C13H19BN2O2

- Molecular Weight : 246.11 g/mol

- CAS Number : 1375301-91-9

- Structure : The compound features a pyridine ring substituted with a cyclopropyl group and a dioxaborolane moiety.

Research indicates that compounds similar to this compound may exhibit inhibitory activity against various kinases. For instance:

- GSK-3β Inhibition : Similar compounds have shown potent inhibition of GSK-3β with IC50 values as low as 8 nM . This kinase is crucial in regulating various cellular processes including metabolism and cell proliferation.

In Vitro Studies

In vitro studies have demonstrated the biological activity of this compound through various assays:

- Cytotoxicity Assays : The compound was tested on HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) to assess its cytotoxic effects. Results indicated that at concentrations up to 10 µM, the compound did not significantly reduce cell viability .

- Anti-inflammatory Activity : The compound exhibited significant anti-inflammatory properties by reducing levels of nitric oxide (NO) and interleukin-6 (IL-6) in BV-2 cells at low concentrations (1 µM) .

- Kinase Inhibition : Inhibitory activity was also assessed against IKK-β and ROCK-1 kinases. The compound showed competitive inhibition similar to known inhibitors like staurosporine .

Data Tables

| Activity | Concentration (µM) | Effect |

|---|---|---|

| Cytotoxicity (HT-22) | 0.1 - 100 | No significant decrease in viability |

| Cytotoxicity (BV-2) | 0.1 - 100 | No significant decrease in viability |

| NO Reduction | 1 | Significant reduction |

| IL-6 Reduction | 1 | Significant reduction |

Case Studies

Several studies have highlighted the potential applications of compounds similar to this compound:

- Neuroprotection : A study indicated that GSK-3β inhibitors can provide neuroprotective effects in models of neurodegeneration. The ability of this compound to inhibit GSK-3β suggests potential therapeutic applications in neurodegenerative diseases .

- Cancer Research : Given its kinase inhibitory properties, this compound may be explored further for its role in cancer therapy where GSK-3β plays a significant role in tumor progression.

Q & A

Q. What are the key synthetic routes for preparing 2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how do reaction conditions influence yield?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions or nucleophilic substitution, as seen in structurally analogous pyridine-boronic esters . Key steps include:

- Coupling conditions : Use of Pd catalysts (e.g., Pd(PPh₃)₄) in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance reactivity .

- Temperature control : Reactions often proceed at 80–100°C under inert atmospheres (N₂/Ar) to prevent boronate oxidation .

- Purification : Column chromatography or recrystallization is required due to the compound’s sensitivity to moisture .

Yield optimization : Lower yields (<60%) are common due to steric hindrance from the cyclopropyl group; microwave-assisted synthesis may improve efficiency .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; pyridine ring protons at δ 7.5–8.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (245.13 g/mol) and fragmentation patterns .

- X-ray crystallography : Single-crystal analysis (e.g., using SHELX or OLEX2 software) resolves bond lengths (B–O ≈ 1.36 Å) and dihedral angles between pyridine and boronate groups .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : Insoluble in water; soluble in THF, DMF, and dichloromethane .

- Stability : Moisture-sensitive; store at 2–8°C under inert gas. Decomposition occurs above 150°C .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence reactivity in cross-coupling reactions?

The cyclopropyl group introduces steric and electronic effects:

- Steric hindrance : Reduces coupling efficiency with bulky aryl halides, requiring optimized Pd catalysts (e.g., PdCl₂(dppf)) .

- Electronic effects : The electron-donating cyclopropyl group stabilizes the boronate intermediate, enhancing regioselectivity in Suzuki reactions .

Data contradiction : Some studies report lower yields with electron-deficient partners, suggesting competing side reactions (e.g., protodeboronation) .

Q. How can computational methods (DFT, Hirshfeld analysis) predict and explain this compound’s reactivity and crystal packing?

- DFT calculations : B3LYP/6-311+G(2d,p) basis sets optimize geometry and predict frontier molecular orbitals (FMOs), revealing nucleophilic sites at the boronate group .

- Hirshfeld analysis : Identifies intermolecular interactions (e.g., C–H···O contacts) governing crystal packing, crucial for designing co-crystals .

Q. What strategies resolve contradictions in crystallographic data, such as twinning or disorder in boronate groups?

Q. How do impurities (e.g., unreacted boronic acid) affect downstream applications, and how are they quantified?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.